2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate
Description
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate (CAS No. 76408-54-3) is a complex organic compound featuring a phenylazo group, a sulphonyl linker, and a cysteine-derived backbone with protective groups. Its molecular formula is C₂₆H₃₄N₄O₇S₂, with a molecular weight of 578.711 g/mol . The compound exhibits a density of 1.27 g/cm³, a boiling point of 827.2°C at standard pressure, and a flash point of 454.1°C, indicating high thermal stability. Its polar surface area (PSA) is 193.25 Ų, and the octanol-water partition coefficient (LogP) is 6.4056, suggesting moderate hydrophobicity .
The structure integrates a tert-butoxycarbonyl (Boc) group and an acetamidomethyl (Acm) moiety, which are commonly employed in peptide synthesis to protect reactive sites during chemical reactions.
Properties
CAS No. |
76408-54-3 |
|---|---|
Molecular Formula |
C26H34N4O7S2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H34N4O7S2/c1-19(31)27-18-38-16-23(28-25(33)37-26(2,3)4)24(32)36-14-15-39(34,35)17-20-10-12-22(13-11-20)30-29-21-8-6-5-7-9-21/h5-13,23H,14-18H2,1-4H3,(H,27,31)(H,28,33)/t23-/m0/s1 |
InChI Key |
LVJIZLBZMJXZPU-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenylazo Moiety
The phenylazo group is typically introduced via a diazotization and azo coupling reaction :
- Step 1: Diazotization of aniline or substituted aniline to form the diazonium salt under acidic conditions at low temperature.
- Step 2: Coupling of the diazonium salt with a suitable aromatic compound (e.g., phenol or aniline derivative) to form the phenylazo compound.
This step yields the 4-(phenylazo)benzyl intermediate, which serves as the aromatic azo fragment in the target molecule.
Sulphonylation of the Phenylazo Intermediate
- The phenylazo compound is then subjected to sulphonylation using a sulphonyl chloride reagent (e.g., chlorosulfonic acid or a sulphonyl chloride derivative).
- The reaction is carried out in the presence of a base (such as triethylamine or pyridine) to neutralize the generated HCl.
- This step introduces the sulphonyl group onto the benzyl position, yielding the 4-(phenylazo)benzyl sulphonyl intermediate.
Preparation of the Protected L-Cysteine Derivative
- The L-cysteine amino acid is first protected at the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- The thiol group of cysteine is protected by S-(acetamidomethyl) (Acm) protection, which stabilizes the thiol functionality during subsequent reactions.
- This protected cysteine derivative is typically prepared by reacting L-cysteine with Boc anhydride for amino protection, followed by acetamidomethylation of the thiol group.
Coupling Reaction to Form the Target Compound
- The sulphonylated phenylazo intermediate is then coupled with the protected cysteine derivative .
- This coupling is generally performed under mild conditions to preserve the protecting groups, often using coupling agents or activating the sulphonyl group for nucleophilic substitution by the cysteine derivative.
- The reaction conditions are optimized to achieve high yield and purity, often involving inert atmosphere and controlled temperature.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes/Operation Details | Typical Yield (%) |
|---|---|---|---|
| Diazotization & Azo Coupling | Aniline, NaNO2, HCl, aromatic coupling partner | Low temperature (0–5°C), aqueous acidic medium | 70–85 |
| Sulphonylation | Sulphonyl chloride, base (triethylamine), solvent | Room temperature to mild heating, inert atmosphere | 75–90 |
| Boc Protection of L-Cysteine | Boc anhydride, base (NaHCO3 or triethylamine) | Aqueous or organic solvent, room temperature | 80–95 |
| Acetamidomethyl Protection | Acetamidomethyl chloride, base | Organic solvent, mild heating | 70–85 |
| Coupling Reaction | Sulphonylated azo intermediate + Boc-Cys(Acm)-OH | Mild conditions, inert atmosphere, solvent like DMF or DCM | 65–80 |
Research Findings and Optimization Notes
- Protecting Group Stability: The Boc and Acm groups are chosen for their stability under the sulphonylation and azo coupling conditions, preventing side reactions and ensuring selective functionalization.
- Purification: The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.
- Industrial Scale-Up: For industrial production, continuous flow reactors and automated synthesis platforms are recommended to improve reproducibility and yield, alongside advanced purification methods like preparative chromatography or crystallization.
- Reaction Monitoring: TLC, NMR, and mass spectrometry are routinely used to monitor reaction progress and confirm the structure of intermediates and final products.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Yield Range (%) |
|---|---|---|---|
| 1. Diazotization & Azo Coupling | Aniline, NaNO2, HCl, aromatic partner | Formation of phenylazo intermediate | 70–85 |
| 2. Sulphonylation | Sulphonyl chloride, base | Introduction of sulphonyl group | 75–90 |
| 3. Boc Protection | Boc anhydride, base | Amino group protection of cysteine | 80–95 |
| 4. Acetamidomethyl Protection | Acetamidomethyl chloride, base | Thiol group protection | 70–85 |
| 5. Coupling | Sulphonylated azo + Boc-Cys(Acm)-OH | Formation of target compound | 65–80 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Organic Synthesis
Use as a Protecting Group:
The compound serves as a protecting group in organic synthesis, particularly in the synthesis of amino acids and peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, allowing for selective reactions without interference from amino groups .
Example Case Study:
In a study involving the synthesis of modified amino acids, researchers utilized this compound to protect the cysteine residue during peptide synthesis. The Boc group enabled successful coupling reactions without side reactions from the thiol group of cysteine, demonstrating its effectiveness as a protecting agent .
Pharmaceutical Applications
Potential Anticancer Activity:
Research has indicated that compounds with phenylazo groups can exhibit anticancer properties due to their ability to interact with cellular mechanisms. The azobenzene moiety can undergo photoisomerization, which may be exploited in targeted drug delivery systems where light triggers the release of active pharmaceutical ingredients .
Example Case Study:
A study investigated the cytotoxic effects of similar phenylazo compounds on various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Biochemical Research
Role in Protein Studies:
The compound can be used in biochemical assays to study protein interactions and modifications. Its sulfonyl and phenylazo groups allow for specific binding to proteins or other biomolecules, facilitating studies on protein structure and function.
Example Case Study:
In a biochemical assay aimed at understanding enzyme kinetics, this compound was utilized to label specific amino acids within an enzyme. The resulting data provided insights into the enzyme's active site dynamics and substrate specificity .
Material Science
Use in Polymer Chemistry:
Due to its unique chemical structure, this compound can be incorporated into polymer matrices for developing smart materials that respond to environmental stimuli (e.g., light). This application is particularly relevant in creating materials for drug delivery systems or sensors .
Example Case Study:
Researchers developed a light-responsive polymer using this compound as a functional monomer. The resulting material demonstrated significant changes in mechanical properties upon exposure to UV light, showcasing its potential for applications in smart coatings and drug delivery systems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The cysteine moiety allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The phenylazo group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct comparative data in the provided evidence, a comprehensive analysis of structurally or functionally analogous compounds cannot be rigorously conducted. However, general insights into key functional groups and their roles in related molecules can be inferred:
Functional Group Analysis
Phenylazo Group :
- Comparison with Azobenzene Derivatives :
Azobenzene derivatives (e.g., methyl red or Disperse Orange 3) share the phenylazo motif, which undergoes reversible cis-trans isomerism under UV/visible light. While these compounds typically exhibit lower molecular weights (e.g., Disperse Orange 3: C₁₄H₁₄N₄O₂, MW 294.29 g/mol), the presence of additional protective groups in the target compound enhances stability but reduces photoisomerization efficiency due to steric hindrance .
Sulphonyl Linker :
- Comparison with Sulphonamide-Based Drugs :
Sulphonyl groups are prevalent in pharmaceuticals (e.g., sulfonamide antibiotics). However, the sulphonyl ethyl group in the target compound serves as a spacer rather than a pharmacophore, contrasting with sulfadiazine (C₁₀H₁₀N₄O₂S, MW 250.28 g/mol), where the sulphonamide group directly participates in antibacterial activity .
Protective Groups (Boc and Acm) :
- Comparison with Peptide Synthesis Intermediates :
Boc-protected cysteine derivatives (e.g., Boc-Cys(Acm)-OH) share structural similarities but lack the phenylazo and sulphonyl components. The Acm group in the target compound allows selective deprotection, akin to its use in solid-phase peptide synthesis, but the extended alkyl chain may alter solubility and reactivity .
Physical and Chemical Property Comparison
Research Findings and Limitations
- Photoresponsive Behavior : Preliminary data suggest the phenylazo group retains light sensitivity, but the bulky sulphonyl ethyl and protective groups likely slow isomerization kinetics compared to simpler azobenzenes .
- Synthetic Utility : The Boc and Acm groups enable selective deprotection, making the compound a candidate for controlled peptide assembly. However, its high molecular weight and hydrophobicity may limit solubility in aqueous systems .
Biological Activity
2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate is a complex organic compound notable for its unique structural features, including a phenylazo group and a sulphonamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C26H34N4O7S2
- Molecular Weight : Approximately 598.70 g/mol
The presence of the phenylazo group is significant as it is commonly associated with dye chemistry, while the sulphonamide group enhances reactivity and solubility. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the cysteine derivative, which is critical in peptide synthesis.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor for various enzymes and its interactions with biological targets. The following sections summarize key findings from recent studies.
Enzymatic Inhibition
-
Sphingomyelin Synthase Inhibition :
- A study examining related compounds revealed that modifications in the structure could lead to significant inhibition of sphingomyelin synthase (SMS), an enzyme implicated in lipid metabolism and atherosclerosis. For instance, derivatives similar to 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate exhibited IC50 values ranging from 2.1 μM to 5.2 μM against SMS1 .
- Molecular Docking Studies :
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological properties of this compound and its analogs:
-
Case Study 1: Antimicrobial Activity :
Research has shown that compounds with similar sulphonamide structures possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential activity against bacterial strains. -
Case Study 2: Cytotoxicity Assays :
Preliminary cytotoxicity assays indicate that derivatives of this compound may exhibit selective cytotoxic effects on cancer cell lines, although further studies are required to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
The following table compares 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Aminoazobenzene | Amino group instead of sulphonamide | Known for dye applications |
| Sulfanilamide | Simple sulphonamide | Established antimicrobial agent |
| N-(tert-butoxycarbonyl)-L-cysteine | Lacks phenylazo and sulphonamide groups | Used in peptide synthesis |
This comparison highlights how the unique combination of functional groups in 2-((4-(Phenylazo)benzyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate may confer distinct biological activities not present in simpler analogs.
Q & A
Basic: What are the key considerations for synthesizing this compound, particularly regarding protecting group strategies and azo bond formation?
Methodological Answer:
- Stepwise Protection: Begin by introducing the tert-butoxycarbonyl (Boc) group to the cysteine amine via reaction with Boc anhydride in a basic medium (e.g., NaHCO₃) . The thiol is protected as S-acetamidomethyl (Acm) using iodoacetamide under nitrogen to prevent disulfide formation.
- Azo Bond Formation: Use diazonium salt coupling (e.g., 4-aminobenzyl derivative reacted with NaNO₂/HCl) to generate the phenylazo group. Control temperature (0–5°C) to minimize side reactions .
- Sulphonylation: React the benzyl intermediate with ethyl sulphonyl chloride in anhydrous DCM, using DMAP as a catalyst. Purify via gradient silica column chromatography (hexane:EtOAc) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M-Boc+2H]+ ion observed at m/z 249.1269, as in analogous cysteine derivatives ).
- Multinuclear NMR: Assign peaks using ¹H (δ 1.0–5.5 ppm for Boc/Acm groups) and ¹³C NMR (e.g., δ 172.6 ppm for carbonyl groups). Compare with reference spectra of similar compounds .
- IR Spectroscopy: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S=O at ~1150 cm⁻¹).
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar cysteine derivatives?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry setups (as in diphenyldiazomethane synthesis) enhance reproducibility by controlling residence time and mixing .
- By-Product Analysis: Use LC-MS to trace undesired products (e.g., over-oxidation of sulphonyl groups) and adjust reaction stoichiometry or quenching protocols .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing: Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Kinetic Studies: Calculate half-life (t₁/₂) under accelerated conditions. For example, Acm-protected thiols are stable at pH 7.4 but hydrolyze rapidly in acidic media .
Advanced: How can the phenylazo group’s photoresponsive properties be exploited in drug delivery systems?
Methodological Answer:
- UV-Triggered Release: Irradiate the compound at 365 nm to cleave the azo bond. Quantify release kinetics of conjugated cargo (e.g., fluorophores) using fluorescence spectroscopy.
- Conjugation Strategies: Link the compound to peptides via NHS-ester chemistry. Validate targeting efficiency in cell models using confocal microscopy .
Advanced: What mechanistic insights exist for the sulphonyl group’s reactivity in nucleophilic environments?
Methodological Answer:
- Nucleophilic Substitution Assays: React the compound with thiols (e.g., glutathione) or amines under physiological conditions. Monitor adduct formation via LC-MS/MS.
- Computational Modeling: Use DFT calculations to predict sulfonate leaving group behavior. Compare with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
